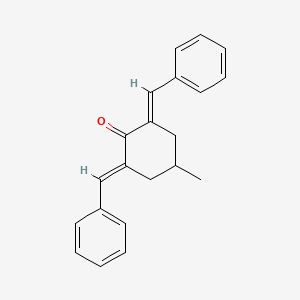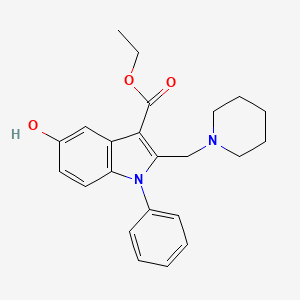
2,6-Dibenzylidene-4-methylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibenzylidene-4-methylcyclohexanone is an organic compound with the molecular formula C21H20O. It is characterized by a cyclohexanone core substituted with two benzylidene groups at the 2 and 6 positions and a methyl group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibenzylidene-4-methylcyclohexanone can be synthesized through the condensation reaction of 4-methylcyclohexanone with benzaldehyde. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibenzylidene-4-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the benzylidene groups to single bonds, forming saturated derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzylidene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives or carboxylic acids.
Reduction: Formation of 2,6-dibenzyl-4-methylcyclohexanone.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,6-Dibenzylidene-4-methylcyclohexanone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dibenzylidene-4-methylcyclohexanone involves its interaction with various molecular targets. The compound’s benzylidene groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity by modulating oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(3,4-dimethoxybenzylidene)-4-methylcyclohexanone
- 2,6-Bis(2,5-dimethoxybenzylidene)-4-methylcyclohexanone
- 2,6-Bis(1,3-benzodioxol-4-ylmethylene)-4-methylcyclohexanone
Uniqueness
2,6-Dibenzylidene-4-methylcyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two benzylidene groups and a methyl group on the cyclohexanone core differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C21H20O |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(2E,6E)-2,6-dibenzylidene-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H20O/c1-16-12-19(14-17-8-4-2-5-9-17)21(22)20(13-16)15-18-10-6-3-7-11-18/h2-11,14-16H,12-13H2,1H3/b19-14+,20-15+ |
InChI Key |
GGQPRMNUBBOBJE-PXXPDPNMSA-N |
Isomeric SMILES |
CC1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/C1 |
Canonical SMILES |
CC1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Morpholin-4-yl)propane-1,2-diyl]bis(phosphonic acid)](/img/structure/B11531537.png)
![Methyl 1,4-bis[(4-methylphenyl)sulfonyl]piperazine-2-carboxylate](/img/structure/B11531551.png)

![5-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11531565.png)
![Ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B11531570.png)
![2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11531582.png)
![2-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B11531586.png)
![N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11531587.png)
![4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11531593.png)

![(3E)-3-{[(4-Bromophenoxy)acetyl]hydrazono}-N-(2-methoxydibenzo[B,D]furan-3-YL)butanamide](/img/structure/B11531604.png)

![(3E)-3-{[(2,4-dichlorophenoxy)acetyl]hydrazono}-N,N-diisopropylbutanamide](/img/structure/B11531613.png)
![N-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}-2-methoxyaniline](/img/structure/B11531622.png)
